

Application Note: Preparing Tributyrin Agar Plates for Lipase Screening

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Compound of Interest

Compound Name: *Lipase Substrate*

Cat. No.: *B180385*

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Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids (fats). They are of significant interest in various industrial and pharmaceutical applications, including detergent formulation, food processing, and the synthesis of fine chemicals. A critical step in the discovery of novel lipases is the effective screening of microorganisms for lipolytic activity. Tributyrin agar is a widely used differential medium for the detection and enumeration of lipase-producing bacteria, yeasts, and molds.[1][2] The principle of this assay is based on the enzymatic hydrolysis of tributyrin, a simple triglyceride, which is emulsified in the agar to create an opaque medium.[3][4] Microorganisms that secrete extracellular lipases will break down the tributyrin into glycerol and water-soluble butyric acid, resulting in the formation of a clear zone, or halo, around the colony.[5][6] This method provides a simple, rapid, and visual way to identify potential lipase producers.

Applications

- **Screening for Novel Lipases:** Isolating and identifying new microbial sources of lipases from environmental samples like soil or industrial waste.[7][8]
- **Food Microbiology:** Detecting and quantifying lipolytic microorganisms in food and dairy products, which can be responsible for spoilage and the development of off-flavors.[1][6][9]
- **Clinical Microbiology:** Identifying bacterial species, such as certain staphylococci and clostridia, based on their lipolytic activity.[1][10]

- Drug Development: Screening for enzyme inhibitors or evaluating the lipase activity of potential drug candidates.

Quantitative Data: Composition of Tributyrin Agar

The composition of tributyrin agar can vary slightly depending on the specific application and the microorganisms being screened. The following table summarizes common formulations found in the literature and commercial preparations.

Component	Formulation 1 (g/L)[1][5][11]	Formulation 2 (g/L)[10]	Formulation 3 (g/L)[12]	Notes
Peptone	5.0	5.0 (total)	8.0	Provides essential nutrients like nitrogen and amino acids for microbial growth. [1][6]
Yeast Extract	3.0	3.0	-	A source of vitamins, amino acids, and other growth factors.[1][6]
Agar	15.0	12.0	12.0	The solidifying agent for the medium.[9]
Tributyrin (Substrate)	10.0 mL	10.0 mL	10.0 mL	The lipid substrate for lipase; creates the turbid appearance of the agar.[3][4]
Purified/Distilled Water	to 1000 mL	to 1000 mL	to 1000 mL	
Final pH (at 25°C)	7.5 ± 0.2	7.5 ± 0.2	7.5 ± 0.2	The optimal pH can vary, but a neutral to slightly alkaline pH is common for bacterial lipases.

Experimental Protocols

Preparation of Tributyrin Agar Medium

This protocol describes the preparation of 1 liter of tributyrin agar, sufficient for approximately 40 standard Petri plates.

Materials & Equipment:

- Tributyrin Agar Base (or individual components: peptone, yeast extract, agar)
- Tributyrin (Glycerol tributyrate)[\[3\]](#)
- Distilled or deionized water
- 1 L Erlenmeyer flask or media bottle
- Magnetic stirrer and stir bar (optional, but recommended)
- Weighing balance
- Graduated cylinders
- Autoclave
- Water bath set to 45-50°C
- Sterile Petri plates (glass plates are recommended for optimal results)[\[1\]](#)[\[6\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- Suspend Components: Weigh and suspend 23 grams of Tributyrin Agar Base (or 5g peptone, 3g yeast extract, and 15g agar) in 990 mL of distilled water in a 1 L flask.[\[1\]](#)[\[11\]](#)
- Add Substrate: Add 10 mL of tributyrin to the suspension.[\[1\]](#)[\[11\]](#)
- Dissolve Medium: Heat the mixture to boiling while stirring continuously to dissolve all components completely. A magnetic stirrer is ideal for this step.[\[1\]](#)[\[11\]](#)

- Sterilization: Loosen the cap and sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.[\[1\]](#)[\[3\]](#)[\[10\]](#)
- Emulsification & Cooling: After autoclaving, immediately place the flask in a 45-50°C water bath. Swirl the flask frequently and vigorously as it cools to ensure the formation of a stable, uniform tributyrin emulsion.[\[1\]](#)[\[10\]](#) This step is critical; if the tributyrin separates, the medium's effectiveness will be compromised.[\[10\]](#)
- Pouring Plates: Once the medium has cooled to 45-50°C and is uniformly opaque, pour approximately 25 mL into each sterile Petri plate.[\[3\]](#)
- Solidification: Allow the plates to solidify completely at room temperature. For a stable emulsion, it is best to let the plates solidify rapidly.[\[10\]](#)
- Storage: Store the prepared plates in a sealed container or bag at 2-8°C, protected from light.[\[1\]](#)[\[12\]](#) Use within the recommended expiry date.

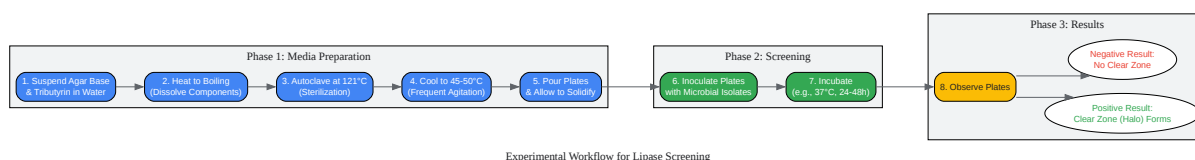
Screening Protocol for Lipase Activity

Procedure:

- Prepare Inoculum: Grow the microbial isolates to be screened in a suitable liquid broth or on a solid medium to obtain a fresh culture (18-72 hours old).[\[3\]](#)
- Inoculation:
 - Using a sterile inoculating loop or toothpick, pick a single, well-isolated colony.
 - Inoculate the tributyrin agar plate by making a single streak or a spot inoculation on the agar surface.[\[3\]](#)[\[11\]](#)
- Incubation:
 - Incubate the plates in an inverted position under conditions optimal for the test organism.
 - Typical incubation is at 35-37°C for 24-48 hours for most bacteria.[\[4\]](#)[\[6\]](#) Some organisms may require different temperatures (e.g., 28°C) or longer incubation times (up to 72 hours or even 7 days).[\[10\]](#)[\[13\]](#)

- Observation and Interpretation:
 - Examine the plates for the formation of a clear, transparent zone (halo) around the microbial growth.
 - Positive Result: The presence of a distinct clear zone against the opaque background of the medium indicates lipase production and hydrolysis of tributyrin.[3][6]
 - Negative Result: The absence of a clear zone around the growth indicates that the organism does not produce extracellular lipase under the test conditions.[4]
 - The diameter of the clear zone can be measured to semi-quantitatively compare the lipolytic activity of different isolates.

Visualizations



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